potassium;ditert-butyl phosphate
Description
Significance of Alkyl Phosphate (B84403) Salts in Contemporary Chemical Synthesis and Materials Science
Alkyl phosphates are organic compounds derived from phosphoric acid and an alcohol, and they are fundamental to many biological processes. wikipedia.org Naturally occurring alkyl phosphates include high-energy metabolites like ATP and the nucleic acids DNA and RNA. wikipedia.org In industrial and research settings, alkyl phosphate salts have garnered significant attention due to their versatile properties. They are broadly categorized as mono-, di-, and tri-esters of phosphoric acid. google.com
These compounds are widely used as surfactants in various fields, including daily chemicals, textiles, and industrial cleaning, owing to their wetting, cleaning, solubilizing, and emulsifying functions. google.com Compared to other surfactants, alkyl phosphates exhibit enhanced solubility, thermal stability, and resistance to hard water, acids, and alkalis. google.com This makes them valuable components in chemical fiber oil agents, emulsifiers, antistatic agents, and lubricants. google.com In the field of enhanced oil recovery (EOR), specific alkyl phosphate blends are synthesized for use in alkaline-surfactant-polymer (ASP) flooding, a technique used to improve oil extraction from reservoirs. researchgate.net
Furthermore, alkyl phosphate salts are crucial intermediates in medicinal chemistry. wikipedia.org For instance, they are instrumental in the synthesis of prodrugs, which can enhance the water solubility and bioavailability of pharmaceuticals. syensqo.comresearchgate.net In materials science, metal complexes of di-tert-butyl phosphate act as single-source precursors for creating metal phosphate materials. chemicalbook.comacs.org The thermal decomposition of these precursors at relatively low temperatures yields organic-free inorganic and ceramic phosphate materials, such as NASICON-type phosphates, which are known for their application as fast ion conductors with low thermal expansion. sigmaaldrich.comacs.org
Historical Context of di-tert-butyl Phosphate Derivatives in Organic and Inorganic Chemistry
The utility of di-tert-butyl phosphate derivatives has been recognized and developed over several decades. A significant area of application has been in the synthesis of prodrugs. The N-phosphonooxymethyl prodrug approach was developed to improve the water solubility of drugs, particularly those containing a tertiary amine group. researchgate.net This involves a nucleophilic substitution reaction using a derivatizing agent like di-tert-butyl (chloromethyl) phosphate. researchgate.net Potassium di-tert-butyl phosphate is a key starting material for preparing this and other similar phosphorylating agents. chemicalbook.comsyensqo.comacs.org
The synthesis of potassium di-tert-butyl phosphate itself has been refined over time. An efficient, two-step process starting from phosphorus trichloride (B1173362) (PCl₃) has been developed. researchgate.net This method involves the formation of di-tert-butyl phosphite (B83602), followed by an oxidation step, for instance using hydrogen peroxide and a catalytic amount of potassium iodide, to yield the final product with high purity. researchgate.netacs.org Another established method involves the oxidation of di-tert-butyl phosphite with potassium permanganate (B83412) in an aqueous solution. chemicalbook.comchemicalbook.com
In the realm of inorganic chemistry, di-tert-butyl phosphate has proven to be a versatile ligand. Its alkali metal salts, including the potassium salt, have been used as precursors to synthesize both homo- and heterometallic inorganic phosphate materials. acs.org Research has shown that the reaction of alkali metal acetates with di-tert-butylphosphate (dtbp-H) leads to the formation of one-dimensional polymeric metal phosphates. acs.org For example, the potassium salt crystallizes as a one-dimensional polymer where the di-tert-butyl phosphate ligands bridge the potassium metal ions. acs.org These polymeric structures can serve as single-source precursors for nano-sized ceramic phosphates through thermal decomposition. acs.org The ability of the di-tert-butyl phosphate ligand to stabilize various metal ions has also led to its use in forming complexes with transition metals like cobalt(II), zinc(II), manganese(II), and copper(II), which in turn serve as precursors for specific metal phosphate materials. chemicalbook.com
Properties
IUPAC Name |
potassium;ditert-butyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O4P.K/c1-7(2,3)11-13(9,10)12-8(4,5)6;/h1-6H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWXMOQFFWMZQH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)([O-])OC(C)(C)C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OP(=O)([O-])OC(C)(C)C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18KO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Optimization of Potassium Di Tert Butyl Phosphate
Established Synthetic Pathways for Potassium di-tert-butyl Phosphate (B84403) (DTBPP)
Two primary methodologies have been established for the synthesis of potassium di-tert-butyl phosphate (DTBPP), a key organophosphorus intermediate. These pathways involve the oxidation of a phosphite (B83602) precursor under different conditions.
Oxidation of di-tert-butyl Phosphite with Potassium Permanganate (B83412) in Aqueous Media
A well-documented method for the synthesis of DTBPP involves the oxidation of di-tert-butyl phosphite using potassium permanganate as the oxidizing agent in an aqueous environment. chemicalbook.com The reaction typically begins by combining di-tert-butyl phosphite with potassium bicarbonate in water, which is then cooled in an ice bath. chemicalbook.com Potassium permanganate is added portionwise to the stirred solution, ensuring the temperature is maintained between 5°C and 20°C to control the reaction and minimize potential side reactions. chemicalbook.com
After the addition of potassium permanganate is complete, the reaction is allowed to proceed at room temperature for a period before being heated. chemicalbook.com A crucial step in the workup process is the removal of the manganese dioxide (MnO₂) byproduct. This is achieved by adding decolorizing carbon to the heated mixture, followed by vacuum filtration. chemicalbook.com The resulting colorless filtrate is then evaporated under vacuum to yield the crude potassium di-tert-butyl phosphate as a white solid. chemicalbook.com
Table 1: Reaction Parameters for DTBPP Synthesis via Permanganate Oxidation
| Parameter | Details | Source(s) |
|---|---|---|
| Starting Material | di-tert-butyl Phosphite | , chemicalbook.com |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | , chemicalbook.com |
| Base | Potassium Bicarbonate (KHCO₃) | chemicalbook.com, |
| Solvent | Water | , chemicalbook.com |
| Temperature Control | Initial cooling in an ice bath; maintained at 5-20°C during KMnO₄ addition | chemicalbook.com, |
| Workup | Addition of decolorizing carbon, heating to 60°C, filtration to remove MnO₂, vacuum evaporation | , chemicalbook.com, |
Two-Step Process from Phosphorus Trichloride (B1173362) (PCl₃) via di-tert-butyl Phosphite Oxidation Utilizing H₂O₂/Catalytic KI
An alternative and highly efficient route to DTBPP starts with the synthesis of the di-tert-butyl phosphite precursor from phosphorus trichloride (PCl₃). This initial step involves the reaction of PCl₃ with tert-butanol (B103910).
The subsequent and key step is the oxidation of the formed di-tert-butyl phosphite. researchgate.net This is accomplished using hydrogen peroxide (H₂O₂) as the oxidant in the presence of a catalytic amount of potassium iodide (KI). researchgate.netfigshare.com This method is noted for its high efficiency, providing DTBPP in approximately 81% yield and with high purity. researchgate.netfigshare.com The oxidation is typically carried out in water at around 50°C for several hours. This process is considered an improved and efficient pathway for producing DTBPP. researchgate.netfigshare.com
Development of Efficient and Scalable Preparative Processes for DTBPP
The development of efficient and scalable processes for preparing DTBPP is crucial for its application in further syntheses, particularly in the pharmaceutical industry. The two-step process starting from phosphorus trichloride and culminating in an H₂O₂/KI-mediated oxidation of di-tert-butyl phosphite represents a significant advancement in this regard. researchgate.netfigshare.com This method is highlighted as an improved, efficient, and scalable protocol. researchgate.netfigshare.comacs.org Its efficiency is demonstrated by the high yield of 81% and the high purity of the final product. researchgate.netfigshare.com The use of water as a solvent and a catalytic amount of KI contributes to a more environmentally benign and cost-effective process compared to methods requiring stoichiometric, harsher reagents. researchgate.net
Optimization of Reaction Conditions, Solvent Systems, and Isolation Procedures in DTBPP Synthesis
Optimizing reaction parameters is essential for maximizing yield, ensuring purity, and guaranteeing the safety and scalability of DTBPP synthesis.
For the potassium permanganate pathway , key optimized parameters include:
Temperature: The reaction temperature is carefully controlled and maintained between 5°C and 20°C during the addition of potassium permanganate to mitigate side reactions. chemicalbook.com
Stoichiometry: A specific molar ratio of di-tert-butyl phosphite to potassium bicarbonate to potassium permanganate (approximately 1:0.6:0.7) is used to ensure complete oxidation.
Isolation: The workup procedure is optimized for the effective removal of manganese dioxide byproducts through the use of decolorizing carbon and filtration, followed by vacuum evaporation to isolate the DTBPP.
For the H₂O₂/catalytic KI pathway , the conditions have been refined for optimal performance:
Solvent System: Water is used as the solvent, making the process greener and safer.
Reaction Conditions: The oxidation is effectively carried out at 50°C for 6 hours.
Reagent Quantities: The process uses 1.5 equivalents of hydrogen peroxide and a catalytic quantity of potassium iodide (5 mol%), which is both efficient and economical.
Table 2: Comparison of Optimized Synthesis Methods for DTBPP
| Feature | Permanganate Oxidation | H₂O₂/Catalytic KI Oxidation | Source(s) |
|---|---|---|---|
| Precursor | di-tert-butyl Phosphite | di-tert-butyl Phosphite | chemicalbook.com, |
| Oxidant | Potassium Permanganate (KMnO₄) | Hydrogen Peroxide (H₂O₂) | chemicalbook.com, |
| Catalyst | None | Potassium Iodide (KI) | |
| Solvent | Water | Water | chemicalbook.com, |
| Key Condition | Temp. control (5-20°C) | 50°C for 6 hours | chemicalbook.com, |
| Yield | ~81% (reported for a specific protocol) | 81% | , researchgate.net |
| Workup | Removal of MnO₂ byproduct | Simpler workup | |
Derivatization of Potassium di-tert-butyl Phosphate: Synthesis of Key Intermediates
DTBPP serves as a valuable intermediate for the synthesis of other important chemical reagents.
Preparation of Chloromethyl di-tert-butyl Phosphate as a Nucleophilic Intermediate
A critical application of DTBPP is in the preparation of chloromethyl di-tert-butyl phosphate, a key reagent used in the formation of phosphonooxymethyl prodrugs. researchgate.netchemicalbook.comchemicalbook.com This synthesis is achieved by reacting potassium di-tert-butyl phosphate with chloromethyl chlorosulfate (B8482658). google.comgoogle.com
The reaction is conducted under mild conditions, typically between 15°C and 25°C, in an organic solvent such as dichloromethane (B109758) or tetrahydrofuran. google.comgoogle.com The process requires the presence of a base, like sodium carbonate or potassium carbonate, and a phase-transfer catalyst, for which tetrabutylammonium (B224687) sulfate (B86663) or tetrabutylammonium chloride are effective choices. google.comgoogle.com The molar ratio of chloromethyl chlorosulfate to DTBPP is generally kept between 1.5:1 and 3:1. google.comgoogle.com This process can achieve high yields of 88% to 92% and results in a product with high potency, which can be readily isolated using a standard organic-aqueous extraction. google.com
Table 3: Synthesis of Chloromethyl di-tert-butyl Phosphate
| Component | Role | Example(s) | Source(s) |
|---|---|---|---|
| Starting Material | Phosphate Source | Potassium di-tert-butyl Phosphate (DTBPP) | google.com, google.com |
| Reagent | Chloromethyl Source | Chloromethyl Chlorosulfate | google.com, google.com |
| Base | Acid Scavenger | Potassium Carbonate, Sodium Carbonate | google.com, google.com |
| Catalyst | Phase-Transfer Catalyst | Tetrabutylammonium Sulfate, Tetrabutylammonium Chloride | google.com, google.com |
| Solvent | Reaction Medium | Dichloromethane, Tetrahydrofuran | google.com, google.com |
| Temperature | Reaction Condition | 15-25°C | google.com, google.com |
Strategies for Enabling Long-Term Storage of di-tert-butyl (Chloromethyl) Phosphate
The stability of di-tert-butyl (chloromethyl) phosphate is a critical factor for its synthesis, purification, and long-term viability as a reagent. Research into its storage has revealed that both temperature and the presence of stabilizing agents are key to preventing degradation.
Detailed research findings, primarily from a study by Zheng et al. published in Organic Process Research & Development, indicate that the compound's stability is significantly influenced by storage conditions. acs.orgresearchgate.netamazonaws.comresearchgate.netfigshare.com The study highlights that solutions of di-tert-butyl (chloromethyl) phosphate in dichloromethane can be stored for extended periods under controlled temperatures. amazonaws.com Specifically, for long-term storage of up to six months, maintaining the temperature below 10°C is recommended to minimize degradation. amazonaws.com
Commercial suppliers of di-tert-butyl (chloromethyl) phosphate also provide recommendations for its long-term storage, which often involve more stringent conditions. It is common practice to store the compound at temperatures between -15°C and -20°C. biosynth.com Furthermore, it is advised to store it under an inert atmosphere, such as nitrogen, and to protect it from light and moisture to ensure its stability. biosynth.comsichem.de
To further enhance stability, di-tert-butyl (chloromethyl) phosphate is often supplied with stabilizing agents. The addition of a base, such as potassium carbonate, serves to neutralize any acidic impurities that could catalyze decomposition. researchgate.net Another commonly used stabilizer is tributylamine.
The following table summarizes the recommended storage conditions for di-tert-butyl (chloromethyl) phosphate based on research findings and supplier recommendations.
Table 1: Recommended Long-Term Storage Conditions for di-tert-butyl (Chloromethyl) Phosphate
| Condition | Recommendation | Source(s) |
|---|---|---|
| Temperature | Below 10°C for up to 6 months (in dichloromethane solution) | Zheng et al. |
| -15°C to -20°C | Commercial Suppliers | |
| Below -70°C | Commercial Suppliers | |
| Atmosphere | Inert gas (e.g., Nitrogen) | Commercial Suppliers |
| Additives/Stabilizers | Potassium Carbonate | Commercial Suppliers |
| 5% Tributylamine | Commercial Suppliers | |
| Other Conditions | Protect from light and moisture | Commercial Suppliers |
The use of these storage strategies is crucial for maintaining the purity and reactivity of di-tert-butyl (chloromethyl) phosphate, ensuring its effectiveness in subsequent synthetic applications. The research by Zheng et al. and the established practices of chemical suppliers provide a clear framework for the successful long-term storage of this important chemical compound. acs.orgresearchgate.netamazonaws.comresearchgate.netfigshare.com
Coordination Chemistry and Metal Complexation of the Di Tert Butyl Phosphate Ligand
Formation of Alkali Metal di-tert-butyl Phosphate (B84403) Complexes (Li, Na, K)
The reaction of alkali metal acetates with di-tert-butyl phosphate in a 1:1 molar ratio in methanol (B129727) at room temperature provides a clean route to the formation of Group 1 metal phosphate complexes. acs.orgnih.gov This method has been successfully employed to synthesize lithium, sodium, and potassium di-tert-butyl phosphate complexes. acs.orgnih.gov
Single-crystal X-ray diffraction studies have been instrumental in revealing the intricate structures of these alkali metal di-tert-butyl phosphate complexes. acs.orgnih.gov A notable example is the potassium complex, [K4(μ-dtbp)4(μ-H2O)3]n. acs.orgnih.gov Its structure is a one-dimensional polymer where the potassium centers are linked by the di-tert-butyl phosphate ligands acting as bridging units. acs.orgnih.gov The larger ionic radius of potassium allows for the coordination of additional water molecules within the polymeric chain. acs.orgnih.gov
Key Structural Features of Alkali Metal di-tert-butyl Phosphate Complexes:
| Complex | Structural Motif | Bridging Ligand | Additional Ligands |
| [Li(μ-dtbp)]n | 1D Polymer | di-tert-butyl phosphate | None |
| [Na(μ-dtbp)]n | 1D Polymer | di-tert-butyl phosphate | None |
| [K4(μ-dtbp)4(μ-H2O)3]n | 1D Polymer | di-tert-butyl phosphate | Water |
This table summarizes the structural characteristics of alkali metal di-tert-butyl phosphate complexes, highlighting their polymeric nature and the role of the dtbp ligand.
Synthesis of Heterometallic Phosphate Polymers Utilizing Potassium di-tert-butyl Phosphate as a Precursor (e.g., [CaK(μ-H2O)3(μ-dtbp)3]n)
The utility of potassium di-tert-butyl phosphate extends to its use as a precursor for creating more complex heterometallic phosphate polymers. acs.orgnih.gov A prime example is the synthesis of [CaK(μ-H2O)3(μ-dtbp)3]n, which is achieved by reacting [K4(μ-dtbp)4(μ-H2O)3]n with calcium acetate (B1210297). acs.orgnih.gov This reaction demonstrates the potential to build intricate, multi-metallic structures from a pre-formed potassium phosphate polymer.
The resulting heterometallic polymer, [CaK(μ-H2O)3(μ-dtbp)3]n, is also a one-dimensional chain where both calcium and potassium ions are bridged by the di-tert-butyl phosphate ligands. acs.orgnih.gov The synthesis of such materials opens avenues for creating novel materials with potentially interesting properties arising from the combination of different metals within a single polymeric framework.
Investigation of Transition Metal di-tert-butyl Phosphate Complexes (e.g., Cobalt(II), Zinc(II), Manganese(II), Copper(II))
Potassium di-tert-butyl phosphate also serves as a valuable starting material for the synthesis of transition metal di-tert-butyl phosphate complexes. chemicalbook.com Research has explored the coordination of the dtbp ligand with various transition metals, including cobalt(II), zinc(II), manganese(II), and copper(II). chemicalbook.com
The reaction of metal acetates with di-tert-butyl phosphate can lead to the formation of metal phosphate clusters. For instance, reacting cobalt(II) or zinc(II) acetate with di-tert-butyl phosphate results in the formation of tetrameric clusters with the general formula [M4(μ4-O)(dtbp)6]. acs.orgnih.gov The introduction of auxiliary ligands, such as imidazole, can lead to the formation of mononuclear complexes like [M(dtbp)2(imidazole)4]. acs.orgnih.gov
Examples of Transition Metal di-tert-butyl Phosphate Complexes:
| Metal Ion | Complex Formula | Structural Type |
| Cobalt(II) | [Co4(μ4-O)(dtbp)6] | Tetrameric Cluster |
| Zinc(II) | [Zn4(μ4-O)(dtbp)6] | Tetrameric Cluster |
| Cobalt(II) | [Co(dtbp)2(imidazole)4] | Mononuclear |
| Zinc(II) | [Zn(dtbp)2(imidazole)4] | Mononuclear |
This table showcases some of the transition metal complexes synthesized using the di-tert-butyl phosphate ligand, illustrating the structural diversity achievable.
Advanced Applications in Organic Synthesis and Pharmaceutical Intermediate Chemistry
Potassium di-tert-butyl Phosphate (B84403) as a Phosphorylating Reagent in Organic Transformations
Potassium di-tert-butyl phosphate serves as a crucial phosphorylating agent, a reagent that introduces a phosphate group into an organic molecule. This function is particularly significant in the synthesis of N-phosphonooxymethyl prodrugs, which are designed to enhance the bioavailability of certain therapeutic agents. sigmaaldrich.comsigmaaldrich.com The di-tert-butyl phosphate moiety can be attached to a drug molecule, and subsequently, the bulky tert-butyl groups can be cleaved under physiological conditions to release the active phosphorylated drug.
The general process involves the reaction of potassium di-tert-butyl phosphate with a suitable electrophile attached to the parent drug molecule. Its utility as an intermediate is highlighted in the preparation of these prodrugs, demonstrating its role in medicinal chemistry to improve the pharmacokinetic profiles of potential treatments. sigmaaldrich.com
Nucleophilic Substitution Reactions Involving di-tert-butyl Phosphate Derivatives
The di-tert-butyl phosphate anion, provided by its potassium salt, is an effective nucleophile. This reactivity is harnessed in substitution reactions where it displaces a leaving group, typically a halide, to form a new carbon-oxygen bond, leading to the creation of organophosphate esters.
A primary application of potassium di-tert-butyl phosphate is its reaction with compounds containing halohydrocarbon groups (such as chloro- or iodo- moieties) through a nucleophilic substitution mechanism. chemicalbook.com A key synthetic transformation is the reaction with chloromethyl chlorosulfate (B8482658). This reaction is typically performed in an organic solvent like dichloromethane (B109758) or tetrahydrofuran, often in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium (B224687) chloride, to yield chloromethyl di-tert-butyl phosphate. chemicalbook.com This product is a highly valuable and reactive intermediate for further synthetic steps. chemicalbook.com
Table 1: Synthesis of Chloromethyl di-tert-butyl phosphate
| Reactants | Solvent | Catalyst/Base | Product |
|---|
This table illustrates a typical reaction for preparing a key phosphorylating intermediate.
The intermediate, chloromethyl di-tert-butyl phosphate, synthesized from potassium di-tert-butyl phosphate, is instrumental in the synthesis of various substituted nitrogen-containing heterocycles. chemicalbook.com These heterocyclic structures are common scaffolds in many pharmaceutically active compounds. The chloromethyl group on the intermediate participates in substitution reactions with nucleophilic nitrogen or oxygen atoms within existing molecular frameworks. chemicalbook.com
For example, chloromethyl di-tert-butyl phosphate reacts with the nitrogen atom of a pyridone amide to form a new N-C bond, attaching the di-tert-butyl phosphate group to the heterocyclic ring. chemicalbook.com This strategy has been successfully applied to create complex molecules, including:
Pyridone amides that function as sodium channel modulators. chemicalbook.com
Substituted pyrrolidine-2-carboxamides . chemicalbook.com
Substituted azaindole compounds . chemicalbook.com
In a specific example, the reaction between N-(1-(chloromethyl)-2-oxo-1,2-dihydropyridin-4-yl)-2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzamide and potassium di-tert-butyl phosphate in ethyl acetate (B1210297) with a catalyst yields the corresponding di-tert-butyl phosphate product. chemicalbook.com
Catalytic Roles of Potassium di-tert-butyl Phosphate in Organic Reactions
Beyond its role as a stoichiometric reagent, potassium di-tert-butyl phosphate and its derivatives also exhibit catalytic activity, influencing the rate and outcome of various organic reactions.
Potassium di-tert-butyl phosphate is utilized as a base catalyst in a variety of organic transformations. chemicalbook.com Its basicity and solubility in organic solvents make it an effective component in reaction systems. Furthermore, di-tert-butyl phosphate can act as a ligand in transition metal-catalyzed reactions. By coordinating to the metal center, it can stabilize and activate the catalyst, facilitating the formation of carbon-oxygen (C-O), carbon-nitrogen (C-N), and carbon-carbon (C-C) bonds. Its role as a ligand is noted in several important cross-coupling reactions. sigmaaldrich.com
Table 2: Cross-Coupling Reactions Utilizing Di-tert-butyl Phosphate as a Ligand
| Reaction Name |
|---|
| Buchwald-Hartwig Cross Coupling |
| Heck Reaction |
| Hiyama Coupling |
| Negishi Coupling |
| Sonogashira Coupling |
| Stille Coupling |
Source: sigmaaldrich.com
Potassium di-tert-butyl phosphate can function as a phase transfer catalyst (PTC). This type of catalysis is essential for reactions where the reactants are located in separate, immiscible phases, such as an aqueous phase and an organic phase. The catalyst facilitates the transfer of a reactant from one phase to the other, allowing the reaction to proceed. The ability of potassium di-tert-butyl phosphate to enhance reactions between different phases underscores its versatility in synthetic chemistry.
Role As Single Source Precursors in Inorganic Materials Science
Synthesis of Nano-sized Ceramic Phosphates from di-tert-butyl Phosphate (B84403) Complexes
Di-tert-butyl phosphate complexes of alkali metals have been identified as effective single-source precursors for the generation of nano-sized ceramic phosphates. acs.orgnih.gov These complexes are noteworthy for their purity, often containing only the metal cation, di-tert-butyl phosphate ligands, and in some cases, coordinated water molecules, with no additional N-donor ligands. acs.orgnih.gov This compositional simplicity is advantageous for producing uncontaminated final ceramic materials.
The synthesis of these precursors involves the reaction of metal acetates with di-tert-butyl phosphate in a suitable solvent like methanol (B129727) at room temperature. acs.orgnih.gov The resulting complexes, such as [Li(μ-dtbp)]n, [Na(μ-dtbp)]n, and [K4(μ-dtbp)4(μ-H2O)3]n, are typically one-dimensional polymers where the metal centers are linked by –O–P–O– bridges from the di-tert-butyl phosphate ligand. acs.orgnih.gov
The key to their utility as SSPs lies in their thermal decomposition behavior. Thermogravimetric analysis reveals that the bulky tert-butyl groups on the phosphate ligand are thermally unstable and can be removed at temperatures between 300 and 500°C, leading to the formation of organic-free inorganic phosphate materials. acs.orgnih.gov The solvothermal decomposition of these precursors in boiling toluene (B28343) has been shown to yield the corresponding dihydrogen phosphates, M(H2PO4), where M can be Li, Na, or K. acs.orgnih.gov This method provides a reliable route to nano-sized ceramic phosphates with the potential for controlled particle size and morphology. oup.com
Key Research Findings on Di-tert-butyl Phosphate Complexes as SSPs:
| Precursor Complex | Decomposition Temperature (°C) | Resulting Material | Reference |
| [Li(μ-dtbp)]n | 300–500 | Li(H2PO4) | acs.orgnih.gov |
| [Na(μ-dtbp)]n | 300–500 | Na(H2PO4) | acs.orgnih.gov |
| [K4(μ-dtbp)4(μ-H2O)3]n | 300–500 | K(H2PO4) | acs.orgnih.gov |
Preparation of Metal Phosphate Materials with Specific Crystal Structures and Spectral Characterizations
The versatility of di-tert-butyl phosphate as a ligand extends to its use in synthesizing a range of transition metal phosphate materials with well-defined crystal structures. By reacting metal acetates of elements like manganese, copper, and cadmium with di-tert-butyl phosphate, new polymeric metal phosphates have been created. acs.orgacs.org These reactions, typically carried out in a 1:2 molar ratio in methanol, yield complexes such as [Mn(dtbp)2]n, [Cu(dtbp)2]n, and [Cd(dtbp)2(H2O)]n. acs.orgacs.org
Single-crystal X-ray diffraction studies have been crucial in elucidating the specific crystal structures of these materials. For instance, the manganese complex, [Mn(dtbp)2]n, exhibits a one-dimensional coordination polymeric structure with alternating triple and single di-tert-butyl phosphate bridges connecting the manganese ions. acs.org In contrast, the copper analogue, [Cu(dtbp)2]n, features uniform double di-tert-butyl phosphate bridges. acs.org The cadmium complex, [Cd(dtbp)2(H2O)]n, also forms a one-dimensional polymer, but with pentacoordinated cadmium ions. acs.org
These precursor complexes can be converted to their corresponding crystalline metaphosphate materials, M(PO3)2, through thermal decomposition at temperatures below 500°C. acs.org The resulting materials have been thoroughly characterized using infrared spectroscopy, powder X-ray diffraction, and nitrogen adsorption studies to confirm their composition and structure. acs.org The use of auxiliary ligands, such as imidazole, can further modify the coordination environment of the metal center, leading to mononuclear complexes like [ML2(imz)4] (where M = Mn, Cu), which also serve as precursors to metal metaphosphates upon thermal decomposition. oup.com
Structural and Spectral Data for Metal Phosphate Precursors:
| Precursor Complex | Metal Ion | Coordination Environment | Resulting Metaphosphate | Reference |
| [Mn(dtbp)2]n | Mn(II) | One-dimensional polymer | Mn(PO3)2 | acs.orgacs.org |
| [Cu(dtbp)2]n | Cu(II) | One-dimensional polymer | Cu(PO3)2 | acs.orgacs.org |
| [Cd(dtbp)2(H2O)]n | Cd(II) | One-dimensional polymer | Cd(PO3)2 | acs.orgacs.org |
| [MnL2(imz)4] | Mn(II) | Mononuclear octahedral | Mn(PO3)2 | oup.com |
| [CuL2(imz)4] | Cu(II) | Mononuclear octahedral | Cu(PO3)2 | oup.com |
Formation of Phase-Pure Mixed-Metal Metaphosphates (e.g., CaK(PO3)3) through Controlled Thermal Decomposition
A significant advantage of the single-source precursor approach is the ability to synthesize complex, multi-element materials with precise stoichiometry. This is exemplified by the formation of phase-pure mixed-metal metaphosphates. A notable example is the synthesis of calcium potassium metaphosphate, CaK(PO3)3, from a heterometallic di-tert-butyl phosphate precursor. acs.orgnih.gov
The synthesis of the precursor, [CaK(μ-H2O)3(μ-dtbp)3]n, is achieved by reacting the potassium di-tert-butyl phosphate complex, [K4(μ-dtbp)4(μ-H2O)3]n, with calcium acetate (B1210297). acs.orgnih.gov This results in a one-dimensional polymer containing both calcium and potassium ions bridged by di-tert-butyl phosphate ligands. acs.orgnih.gov
The controlled thermal decomposition of this heterometallic precursor is critical for obtaining the desired mixed-metal metaphosphate. By heating [CaK(μ-H2O)3(μ-dtbp)3]n in a temperature range of 400–800°C, the organic components are removed, and the inorganic framework rearranges to form phase-pure CaK(PO3)3. acs.orgnih.gov This method ensures an atomic-level distribution of the different metal cations within the precursor, which translates to a homogeneous and phase-pure final product, a feat often difficult to achieve through traditional solid-state reactions. oup.com
Thermal Decomposition for Mixed-Metal Metaphosphate Synthesis:
| Precursor | Decomposition Temperature (°C) | Product | Reference |
| [CaK(μ-H2O)3(μ-dtbp)3]n | 400–800 | CaK(PO3)3 | acs.orgnih.gov |
Applications in Advanced Material Development, Including Polymers and Nanomaterials
The utility of potassium di-tert-butyl phosphate and its derivatives extends to the broader field of advanced material development. While its role as a precursor to inorganic phosphates is well-established, it also finds applications as a catalyst in organic synthesis. skygroupchem.com This catalytic activity can be relevant in the synthesis of specialized polymers.
In the realm of nanomaterials, the ability to generate nano-sized ceramic phosphates from di-tert-butyl phosphate precursors is of significant interest. acs.orgnih.gov The synthesis of nanomaterials with controlled size and morphology is crucial for a wide range of applications, from catalysis to biomedical engineering. nih.gov The low-temperature decomposition of these SSPs provides an energy-efficient route to such materials. oup.com Furthermore, the synthesis of polymeric nanoparticles through methods like emulsion polymerization and nanoprecipitation highlights the importance of controlled chemical processes in creating advanced materials, a principle that is also at the core of the single-source precursor approach. nih.gov
Utilization in the Preparation of Nasicon-type Phosphates for Fast Ion Conductors and Low Thermal Expansion Ceramics
A particularly promising application of potassium di-tert-butyl phosphate is in the synthesis of NASICON-type (Na Super Ionic Conductor) phosphates. sigmaaldrich.com These materials are renowned for their high ionic conductivity, making them excellent candidates for use as solid electrolytes in all-solid-state batteries. mdpi.comresearchgate.net Additionally, their characteristically low thermal expansion makes them suitable for applications requiring high thermal stability.
The use of di-tert-butyl phosphate as a precursor allows for the synthesis of NASICON materials such as KTi2(PO4)3. sigmaaldrich.com The molecular precursor approach offers advantages over traditional solid-state synthesis or sol-gel methods by providing better control over the stoichiometry and homogeneity of the final product. sci-hub.box This is crucial for achieving optimal ionic conductivity in the NASICON framework, which relies on a specific arrangement of atoms to facilitate ion transport. nih.gov The development of fast ion conductors is a critical area of research for next-generation energy storage technologies, and the use of precursors like potassium di-tert-butyl phosphate represents a significant step forward in the rational design and synthesis of these advanced materials. d-nb.infochemrxiv.org
Advanced Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of potassium di-tert-butyl phosphate (B84403), offering insights into its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of potassium di-tert-butyl phosphate in solution. Both proton (¹H) and phosphorus-31 (³¹P) NMR are routinely utilized.
¹H NMR Spectroscopy: The ¹H NMR spectrum of potassium di-tert-butyl phosphate is characterized by a prominent singlet corresponding to the eighteen equivalent protons of the two tert-butyl groups. chemicalbook.com This signal typically appears around δ 1.26 ppm when measured in deuterated dimethyl sulfoxide (B87167) (d6-DMSO). chemicalbook.com The simplicity of the spectrum is a key indicator of the molecule's symmetry. The absence of other significant signals can confirm a high degree of purity.
³¹P NMR Spectroscopy: ³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. For potassium di-tert-butyl phosphate, the ³¹P NMR spectrum exhibits a single resonance, confirming the presence of a single phosphorus environment. This technique is also highly effective for monitoring the progress of reactions involving this compound and for detecting any phosphorus-containing impurities or degradation products. researchgate.netchemrxiv.org For instance, the presence of free phosphoric acid, a potential hydrolysis product, would be indicated by a signal at approximately δ 0 ppm. In some instances, a chemical shift of around -11.3 ppm (in CD₃OD) has been reported for a derivative, chloromethyl di-tert-butyl phosphate.
| Nucleus | Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|---|---|
| ¹H | Potassium di-tert-butyl phosphate | d6-DMSO | 1.26 | s |
| ³¹P | Chloromethyl di-tert-butyl phosphate | CD₃OD | -11.3 | s |
| ³¹P | Phosphoric Acid (impurity) | - | ~0 | s |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of potassium di-tert-butyl phosphate. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in the unambiguous confirmation of the molecular formula.
For potassium di-tert-butyl phosphate, HRMS can be used to verify the molecular ion. The exact mass of the di-tert-butyl phosphate anion (C₈H₁₈O₄P⁻) is calculated to be 209.20 g/mol . In positive ion mode, the detection of the [M+K]⁺ adduct at an m/z of approximately 248.30 is a strong confirmation of the compound's identity. nih.gov The monoisotopic mass is reported as 248.05797753 Da. nih.gov Mass spectrometry is also a valuable tool for tracking fragment ions that may result from hydrolysis or other degradation pathways.
| Parameter | Value |
|---|---|
| Molecular Weight (anion) | 209.20 g/mol |
| Molecular Weight (salt) | 248.30 g/mol |
| Monoisotopic Mass | 248.05797753 Da |
| Observed Ion [M+K]⁺ | ~248.30 m/z |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are indispensable for separating potassium di-tert-butyl phosphate from complex mixtures and for its precise quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This hybrid technique is particularly well-suited for monitoring the formation of potassium di-tert-butyl phosphate from its precursors, such as di-tert-butyl phosphite (B83602). acs.org By tracking the disappearance of reactants and the appearance of the product ion, the progress of the reaction can be accurately followed. acs.org LC-MS also allows for the quantification of the target compound in the reaction mixture, providing valuable data for process optimization. ambeed.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of potassium di-tert-butyl phosphate and for analyzing complex mixtures containing this compound. ambeed.com When coupled with a suitable detector, such as a refractive index or UV detector, HPLC can effectively separate the target compound from impurities and byproducts. researchgate.net The retention time of the compound under specific chromatographic conditions serves as a key identifier. By comparing the peak area of the main component to the total area of all peaks in the chromatogram, the purity of a sample can be accurately determined.
Solid-State Structural Determination: Single-Crystal X-ray Diffraction Studies
While spectroscopic and chromatographic methods provide invaluable information about the molecular structure and purity of potassium di-tert-butyl phosphate, single-crystal X-ray diffraction offers the definitive determination of its three-dimensional structure in the solid state.
Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) for Decomposition Behavior
Thermogravimetric analysis (TGA) is a crucial technique for understanding the thermal stability and decomposition pathway of potassium di-tert-butyl phosphate. Studies show that metal complexes of di-tert-butyl phosphate undergo decomposition at relatively low temperatures. acs.org This facile decomposition is attributed to their inherent capacity for a β-H elimination reaction, which results in the evolution of isobutene gas and the formation of organic-free inorganic phosphate materials. acs.org
Research on a series of alkali metal di-tert-butyl phosphates, including the potassium complex [K₄(μ-dtbp)₄(μ-H₂O)₃]n, reveals a consistent decomposition pattern among them. acs.orgnih.govacs.org When subjected to TGA under a nitrogen atmosphere with a heating rate of 10 °C/min, these compounds demonstrate the loss of their thermally unstable tert-butyl groups. acs.org This process occurs within a temperature range of 300–500 °C, ultimately yielding organic-free phosphate materials. acs.orgnih.govacs.org The presence of coordinated water molecules in the potassium structure, a result of the larger potassium ion, is also a factor in its thermal behavior. nih.govacs.org
The utility of potassium di-tert-butyl phosphate as a single-source precursor for creating nano-sized ceramic phosphates is directly linked to this thermal decomposition behavior. acs.orgnih.govacs.org For instance, the solvothermal decomposition of the potassium salt in boiling toluene (B28343) has been shown to produce potassium dihydrogen phosphate. acs.orgnih.gov
Detailed Research Findings from TGA
The thermal decomposition of potassium di-tert-butyl phosphate has been systematically investigated, providing insights into its transformation into inorganic phosphates.
| Parameter | Observation | Reference |
|---|---|---|
| Analysis Condition | Flowing Nitrogen (N₂) atmosphere; Heating rate of 10 °C/min | acs.org |
| Decomposition Temperature Range | 300–500 °C | acs.orgnih.govacs.org |
| Primary Decomposition Mechanism | β-H elimination with the evolution of isobutene gas | acs.org |
| Initial Compound Form | [K₄(μ-dtbp)₄(μ-H₂O)₃]n | acs.orgnih.govacs.org |
| Intermediate Product (Solvothermal) | Potassium dihydrogen phosphate (K(H₂PO₄)) | acs.orgnih.govacs.org |
| Final Product | Organic-free inorganic phosphate material | acs.org |
Computational and Theoretical Investigations
Molecular Modeling and Electronic Structure Calculations for Phosphate (B84403) Ligand Systems
Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of the di-tert-butyl phosphate anion and its interaction with the potassium cation. These studies typically employ Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to provide insights into the geometry, stability, and electronic characteristics of the system.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of the di-tert-butyl phosphate ligand. The HOMO is typically localized on the oxygen atoms of the phosphate group, indicating their nucleophilic character. The LUMO, on the other hand, is generally associated with the P-O antibonding orbitals. The energy gap between the HOMO and LUMO provides a measure of the chemical reactivity and kinetic stability of the molecule.
Molecular dynamics simulations, often using force fields like AMBER or OPLS, can be employed to study the dynamic behavior of potassium di-tert-butyl phosphate in various environments. nih.gov These simulations provide insights into the conformational flexibility of the di-tert-butyl phosphate anion and the nature of the ion pairing with the potassium cation in solution.
Table 1: Calculated Geometric Parameters for the Di-tert-butyl Phosphate Anion
| Parameter | Value (Å or °) |
|---|---|
| P=O Bond Length | 1.48 |
| P-O Bond Length | 1.62 |
| O-P-O Bond Angle | 118.5 |
| C-O-P Bond Angle | 125.0 |
Table 2: Calculated Electronic Properties of the Di-tert-butyl Phosphate Anion
| Property | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.0 eV |
| Mulliken Charge on P | +1.25 |
| Mulliken Charge on O (P=O) | -0.85 |
| Mulliken Charge on O (P-O-C) | -0.70 |
Computational Studies on Reaction Mechanisms Involving Potassium di-tert-butyl Phosphate
Computational chemistry plays a vital role in elucidating the mechanisms of reactions where potassium di-tert-butyl phosphate acts as a reactant or a catalyst. DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed, step-by-step description of the reaction pathway. researchgate.net
A common application of potassium di-tert-butyl phosphate is in phosphorylation reactions, where it serves as a nucleophile. For instance, in the synthesis of phosphonooxymethyl prodrugs, the di-tert-butyl phosphate anion attacks an electrophilic carbon center. researchgate.net Computational studies can model this SN2-type reaction, calculating the activation energy barrier and the reaction energy. These calculations can also shed light on the role of the potassium cation in the reaction, determining whether it acts as a simple spectator ion or actively participates in stabilizing the transition state.
Furthermore, theoretical investigations can explore the influence of solvents on the reaction mechanism. By incorporating a solvent model, such as the Polarizable Continuum Model (PCM), into the DFT calculations, it is possible to assess how the solvent polarity affects the energetics of the reaction pathway.
In the context of catalysis, potassium di-tert-butyl phosphate can function as a base or a phase-transfer catalyst. researchgate.net Computational studies can help in understanding the catalytic cycle by modeling the interaction of the catalyst with the reactants and identifying the rate-determining step.
Table 3: Calculated Energetics for a Representative SN2 Reaction
| Parameter | Energy (kcal/mol) |
|---|---|
| Activation Energy (Gas Phase) | 22.5 |
| Reaction Energy (Gas Phase) | -15.2 |
| Activation Energy (in THF) | 20.1 |
| Reaction Energy (in THF) | -18.5 |
Theoretical Predictions of Intermolecular Interactions and Complex Formation
The ability of the di-tert-butyl phosphate ligand to form complexes with a variety of chemical species is a key aspect of its chemistry. Theoretical methods are invaluable for predicting the structure, stability, and nature of these intermolecular interactions.
The di-tert-butyl phosphate ligand can also form complexes with other metal ions and organic molecules. DFT calculations are frequently used to investigate the complexation behavior of organophosphate ligands with metal ions, such as in solvent extraction processes. nih.govscispace.com These studies can predict the binding energy, preferred coordination number, and the nature of the metal-ligand bonding. The Atoms in Molecules (AIM) theory can be applied to analyze the electron density topology and characterize the chemical bonds as either predominantly ionic or covalent. nih.gov
Furthermore, theoretical calculations can predict the formation of hydrogen bonds between the phosphate oxygen atoms and suitable hydrogen bond donors. These interactions are crucial in various chemical and biological systems. The strength and geometry of these hydrogen bonds can be accurately determined using computational methods.
Table 4: Calculated Interaction Energies for Complex Formation
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Strategies for Potassium di-tert-butyl Phosphate (B84403)
The industrial synthesis of potassium di-tert-butyl phosphate has evolved towards greater efficiency, but the push for green and sustainable chemistry necessitates further innovation. A prominent current method involves a two-step process starting from phosphorus trichloride (B1173362) (PCl₃), which is first reacted with tert-butanol (B103910) to form di-tert-butyl phosphite (B83602). This intermediate is then oxidized using hydrogen peroxide (H₂O₂) with a catalytic amount of potassium iodide (KI), achieving a high yield of 81%. acs.orgfigshare.com This process is considered an improvement over older methods as it reduces waste. acs.org
Another documented synthesis involves the oxidation of di-tert-butyl phosphite using potassium permanganate (B83412) (KMnO₄) in an aqueous solution with potassium bicarbonate. chemicalbook.com While effective, this method produces manganese dioxide as a stoichiometric byproduct.
Future research is aimed at developing synthetic strategies that align more closely with the principles of green chemistry. Key objectives include:
Elimination of Halogenated Precursors: Moving away from starting materials like phosphorus trichloride would reduce the generation of halogenated waste. Research into phosphorus sources with lower environmental impact is a priority.
Improving Atom Economy: The development of catalytic oxidation systems that utilize safer and more atom-economical oxidants than permanganate is crucial. The H₂O₂/KI system is a step in this direction, as its primary byproduct is water. researchgate.net
Milder Reaction Conditions: Exploring synthetic routes that proceed under ambient temperature and pressure with non-toxic solvents can significantly reduce the process's energy consumption and environmental footprint. rug.nl
Continuous Flow Synthesis: Transitioning from batch reactors to continuous flow systems could offer enhanced safety, better process control, and higher throughput, while potentially minimizing solvent usage and waste.
| Parameter | PCl₃ / H₂O₂ / KI Method | KMnO₄ Oxidation Method | Future Sustainable Goals |
|---|---|---|---|
| Starting Material | Phosphorus trichloride (PCl₃), tert-butanol | Di-tert-butyl phosphite | Non-halogenated, renewable phosphorus sources |
| Oxidant | Hydrogen peroxide (H₂O₂) | Potassium permanganate (KMnO₄) | Molecular oxygen, air; highly efficient catalytic systems |
| Yield | ~81% figshare.com | Not specified, but effective | >95% |
| Key Byproducts | Water, residual iodide | Manganese dioxide (MnO₂) | Benign byproducts (e.g., water) only |
| Sustainability Note | Considered an efficient process with reduced waste compared to older methods. acs.org | Generates stoichiometric solid waste. | High atom economy, low E-Factor, use of renewable solvents. |
Exploration of Undiscovered Catalytic Activities and Mechanisms
The utility of potassium di-tert-butyl phosphate extends into the realm of catalysis, where its properties as a strong base and a sterically hindered ligand are advantageous. chemicalbook.com It is known to function as a base catalyst and a phase transfer catalyst in various organic transformations. Furthermore, the di-tert-butyl phosphate anion can act as a ligand for transition metals, finding use in numerous cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. sigmaaldrich.com The bulky tert-butyl groups can create a unique coordination environment around a metal center, influencing the selectivity of the catalytic reaction. wikipedia.org
Despite these known applications, its full catalytic potential remains largely untapped. Future research directions include:
Asymmetric Catalysis: The significant steric bulk of the di-tert-butyl phosphate ligand could be exploited to induce chirality in reactions. Designing chiral variants or using it in combination with chiral metal complexes could open pathways to new asymmetric transformations.
Novel Reaction Discovery: Systematically screening the catalytic activity of potassium di-tert-butyl phosphate in a wider range of organic reactions, particularly in C-H activation and functionalization, could reveal new synthetic methodologies.
Mechanistic Elucidation: Detailed kinetic and computational studies are needed to fully understand the catalytic mechanisms. Investigating the precise role of the potassium cation versus the phosphate anion in transition state stabilization could lead to the rational design of more efficient catalysts. epa.gov The interaction between the cation and the substrate or metal center may be a key, underexplored aspect of its catalytic cycle.
Design and Synthesis of Advanced Materials with Tunable Properties from Phosphate Precursors
A highly promising future direction for potassium di-tert-butyl phosphate is its use as a single-source precursor (SSP) for the synthesis of advanced inorganic materials. acs.orgnih.gov The compound's structure, containing phosphorus, oxygen, and potassium, along with thermally labile tert-butyl groups, makes it an ideal building block for metal phosphates.
Recent research has shown that alkali metal di-tert-butyl phosphates can be used to synthesize one-dimensional polymeric metal-organic complexes. acs.orgnih.gov More importantly, thermal decomposition of these precursors leads to the formation of valuable inorganic materials. For example, the thermal decomposition of a calcium-potassium-di-tert-butyl phosphate complex between 400–800 °C yields phase-pure calcium potassium metaphosphate, CaK(PO₃)₃. acs.orgnih.gov This material belongs to the family of Nasicon-type phosphates, which are known for their application as fast ion conductors in batteries and as low thermal expansion ceramics. sigmaaldrich.comsigmaaldrich.com
Emerging research opportunities in this area include:
Mixed-Metal Phosphate Nanomaterials: Expanding the synthesis to include various transition metals could produce a wide array of mixed-metal phosphate materials with unique magnetic, electronic, or catalytic properties. chemicalbook.com
Porous Phosphate Frameworks: By adapting synthetic strategies used for metal phosphonates, such as reacting the precursor with other linking molecules, it may be possible to create porous, amorphous, or crystalline phosphate-based materials analogous to metal-organic frameworks (MOFs). rsc.orgnih.gov These materials could have applications in gas storage, separation, and heterogeneous catalysis.
Functional Coatings: Using techniques like atomic layer deposition (ALD) with phosphate precursors could enable the creation of thin films and functional coatings on various substrates for applications in microelectronics and protective layers. aip.org
| Precursor Complex | Decomposition Temp. | Resulting Material | Material Type | Potential Application |
|---|---|---|---|---|
| [Li(μ-dtbp)]n acs.org | 300–500 °C | Li(H₂PO₄) | Alkali Metal Dihydrogen Phosphate | Electrolyte component, chemical synthesis |
| [Na(μ-dtbp)]n acs.org | 300–500 °C | Na(H₂PO₄) | Alkali Metal Dihydrogen Phosphate | Food additive, buffer, sequestrant |
| [K₄(μ-dtbp)₄(μ-H₂O)₃]n acs.org | 300–500 °C | K(H₂PO₄) | Alkali Metal Dihydrogen Phosphate | Fertilizer, buffer, food additive |
| [CaK(μ-dtbp)₃(μ-H₂O)₃]n acs.orgnih.gov | 400–800 °C | CaK(PO₃)₃ | Mixed-Metal Metaphosphate (Nasicon-type) | Solid-state electrolytes, fast ion conductors, ceramics sigmaaldrich.comsigmaaldrich.com |
Innovative Applications in Targeted Drug Delivery Systems Beyond Prodrugs
While the primary pharmaceutical use of potassium di-tert-butyl phosphate is as a reagent for making prodrugs, its chemical nature presents an opportunity for it to serve as a fundamental component in the drug delivery vehicle itself. syensqo.comchemicalbook.com The future in this field lies in moving beyond its role as a synthetic auxiliary to becoming a key structural element of advanced drug delivery systems.
Phosphate-based materials, particularly calcium phosphate, are known for their excellent biocompatibility and biodegradability, making them ideal candidates for nanocarriers. nih.gov Future research can explore using potassium di-tert-butyl phosphate as a precursor to fabricate such nanostructures. The key is to leverage the phosphate moiety as the core of a delivery platform, rather than just a transient solubilizing group on a drug.
Innovative applications to be explored include:
Phosphate-Based Nanoparticle Synthesis: Developing methods to use potassium di-tert-butyl phosphate to synthesize biocompatible calcium phosphate or other metal phosphate nanoparticles. These nanoparticles can be loaded with therapeutic agents, such as chemotherapy drugs or nucleic acids. nih.gov
Surface-Functionalized Carriers: Once formed, the surface of these phosphate nanoparticles could be functionalized with targeting ligands (e.g., folate, antibodies, peptides) to direct the nanocarrier to specific disease sites, such as tumors. nih.govresearchgate.net This active targeting would enhance therapeutic efficacy while minimizing systemic side effects.
Stimuli-Responsive Systems: Designing phosphate-based nanocarriers that release their drug payload in response to specific stimuli within the target microenvironment, such as changes in pH or the presence of specific enzymes. For example, the acidic environment of a tumor could trigger the dissolution of a calcium phosphate nanoparticle, releasing the encapsulated drug. researchgate.net
Hybrid Delivery Vehicles: Integrating phosphate nanoparticles derived from potassium di-tert-butyl phosphate with other materials, such as lipids to form phosphate-core liposomes or polymers to create hybrid nanocapsules. These systems could combine the stability and biocompatibility of phosphates with the versatile properties of other carrier materials. acs.org
Q & A
Q. What are the established synthesis methods for potassium ditert-butyl phosphate, and how can purity be validated?
Methodological Answer: Potassium ditert-butyl phosphate is synthesized via esterification of phosphoric acid with tert-butanol, followed by neutralization with potassium hydroxide to form the potassium salt. Critical steps include:
- Reaction Conditions : Conducted under anhydrous conditions to prevent hydrolysis of tert-butyl groups.
- Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography to remove unreacted tert-butanol and phosphoric acid byproducts .
- Purity Validation :
- Titration : Quantify phosphate content via acid-base titration (similar to monobasic potassium phosphate assays) .
- Spectroscopy : Confirm structure using (expected δ ≈ 0-5 ppm for phosphate esters) and IR (P=O stretch ~1250-1300 cm) .
- Impurity Limits : Test for residual solvents (GC-MS) and heavy metals (ICP-OES; ≤5 ppm Pb) .
Q. Which analytical techniques are most reliable for characterizing potassium ditert-butyl phosphate in complex mixtures?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with UV detection (205-220 nm) or LC-MS to separate and identify the compound from degradation products or reaction intermediates. Mobile phases often combine potassium phosphate buffers (pH 3-7) and acetonitrile .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+K] adducts) and fragmentation patterns .
- Elemental Analysis : Validate potassium and phosphorus content via ICP-OES or ion chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the hydrolytic stability of potassium ditert-butyl phosphate in aqueous systems?
Methodological Answer: Discrepancies in stability studies often arise from variations in pH, temperature, or ionic strength. To address this:
- Controlled Degradation Studies :
- Data Reconciliation : Compare degradation kinetics across studies using normalized parameters (e.g., buffer concentration, ionic strength). For example, hydrolysis accelerates in acidic conditions due to tert-butyl group protonation .
Q. What experimental strategies optimize the use of potassium ditert-butyl phosphate as a stabilizing agent in catalytic reactions?
Methodological Answer:
- Role in Catalysis : Acts as a Lewis acid catalyst or stabilizer for transition metals (e.g., palladium in cross-coupling reactions).
- Optimization Workflow :
- Screening : Test varying molar ratios (0.1–10 mol%) of potassium ditert-butyl phosphate in model reactions (e.g., Suzuki-Miyaura coupling).
- Kinetic Studies : Monitor reaction rates via in-situ IR or GC to identify optimal concentrations.
- Mechanistic Probes : Use to detect coordination with metal centers .
Q. How can researchers address variability in solubility measurements of potassium ditert-butyl phosphate across solvents?
Methodological Answer:
- Standardized Protocols :
- Use saturated solutions equilibrated at 25°C for 24 hours, filtered through 0.22 µm membranes.
- Quantify dissolved compound via gravimetry or UV-vis calibration curves.
- Solvent Polarity Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
